molecular formula C17H20N6O2 B2763781 N-(3-methoxyphenyl)-1-methyl-6-morpholino-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 878065-87-3

N-(3-methoxyphenyl)-1-methyl-6-morpholino-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2763781
CAS No.: 878065-87-3
M. Wt: 340.387
InChI Key: PVQFMGYIWGTZOO-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-1-methyl-6-morpholino-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The structure of this compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, making it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-1-methyl-6-morpholino-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors. For instance, starting with a substituted hydrazine and a suitable diketone or ketoester, the pyrazole ring is formed, which is then fused with a pyrimidine ring through a series of condensation reactions.

    Substitution Reactions: The introduction of the 3-methoxyphenyl and morpholino groups is usually carried out through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium carbonate to deprotonate the nucleophile, facilitating its attack on the electrophilic center.

    Methylation: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in various substitution reactions, such as halogenation or nitration, primarily at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include hydroxylated, halogenated, and nitrated derivatives, which can further be explored for their biological activities.

Scientific Research Applications

Chemistry

In chemistry, N-(3-methoxyphenyl)-1-methyl-6-morpholino-1H-pyrazolo[3,4-d]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has shown promise as a kinase inhibitor, making it a valuable candidate in cancer research. Kinase inhibitors are crucial in the treatment of various cancers as they can block the activity of enzymes involved in cell proliferation. Studies have demonstrated its efficacy in inhibiting specific kinases, thereby suppressing tumor growth .

Industry

In the pharmaceutical industry, this compound is being investigated for its potential to be developed into a therapeutic agent. Its ability to inhibit kinases makes it a candidate for drug development programs targeting cancer and other diseases involving aberrant kinase activity.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-1-methyl-6-morpholino-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of kinase enzymes. It binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts signaling pathways that are essential for cell growth and survival, leading to the suppression of tumor cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: These include compounds like palbociclib and ribociclib, which are also kinase inhibitors used in cancer therapy.

    Pyrido[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure but differ in their substitution patterns and biological activities.

Uniqueness

N-(3-methoxyphenyl)-1-methyl-6-morpholino-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological properties. Its combination of a methoxyphenyl group and a morpholino group enhances its binding affinity and selectivity towards certain kinases, making it a potent inhibitor with potential therapeutic applications .

Properties

IUPAC Name

N-(3-methoxyphenyl)-1-methyl-6-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c1-22-16-14(11-18-22)15(19-12-4-3-5-13(10-12)24-2)20-17(21-16)23-6-8-25-9-7-23/h3-5,10-11H,6-9H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQFMGYIWGTZOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)OC)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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